Fmoc-3,4-dichloro-L-phenylalanine

Peptide Synthesis Drug Design Physicochemical Properties

Sourcing Fmoc-3,4-dichloro-L-phenylalanine (CAS 17766-59-5)? This N-Fmoc-protected halogenated phenylalanine analog (LogP ~6.47) delivers unmatched hydrophobicity and steric/electronic effects for precise peptide SAR studies. Unlike mono-halogenated or unsubstituted analogs, the 3,4-dichloro pattern is essential for tuning proteolytic resistance, self-assembly, and pH-responsive release (12%→94%). Order ≥98% HPLC purity, ready for automated SPPS.

Molecular Formula C24H19Cl2NO4
Molecular Weight 456.3 g/mol
CAS No. 17766-59-5
Cat. No. B102429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3,4-dichloro-L-phenylalanine
CAS17766-59-5
Molecular FormulaC24H19Cl2NO4
Molecular Weight456.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O
InChIInChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
InChIKeyQNVHCYWPXIGFGN-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-3,4-dichloro-L-phenylalanine (CAS 17766-59-5) for Solid-Phase Peptide Synthesis and Unnatural Amino Acid Incorporation


Fmoc-3,4-dichloro-L-phenylalanine (CAS 17766-59-5), also known as Fmoc-Phe(3,4-Cl2)-OH, is an N-terminal Fmoc-protected halogenated aromatic amino acid derivative belonging to the class of unnatural phenylalanine analogs [1]. It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of its phenyl ring, which significantly enhance the hydrophobicity (LogP ~6.47) and alter the electronic properties of the side chain compared to unsubstituted L-phenylalanine . This derivative is a critical building block in Fmoc/t-Bu solid-phase peptide synthesis (SPPS), enabling the precise incorporation of a dichloro-phenylalanine residue into peptides and peptidomimetics to modulate their structure, stability, and biological interactions .

Why In-Class Phenylalanine Analogs Cannot Be Interchanged for Fmoc-3,4-dichloro-L-phenylalanine in Critical SPPS Applications


Substituting Fmoc-3,4-dichloro-L-phenylalanine with other commercially available Fmoc-protected phenylalanine analogs (e.g., Fmoc-Phe-OH, Fmoc-4-chloro-Phe-OH, Fmoc-3-chloro-Phe-OH, or Fmoc-4-fluoro-Phe-OH) is not chemically or functionally equivalent. The specific 3,4-dichloro substitution pattern imparts a unique combination of steric bulk and electronic effects that directly impacts the physicochemical properties of the resulting peptide, including its hydrophobicity, self-assembly behavior, and resistance to proteolytic degradation . For instance, the presence of two chlorine atoms increases the molecular weight and alters the LogP value compared to mono-halogenated or non-halogenated analogs, which can critically affect peptide solubility, membrane permeability, and target binding kinetics . Simple substitution with a different analog would fail to reproduce these specific, quantifiable property alterations, leading to divergent experimental outcomes in drug discovery, biomaterials research, and biophysical studies .

Quantitative Performance Evidence for Fmoc-3,4-dichloro-L-phenylalanine in Peptide Synthesis and Bioactive Compound Development


Enhanced Hydrophobicity (LogP) Relative to Native L-Phenylalanine

The introduction of the 3,4-dichloro substitution dramatically increases the lipophilicity of the phenylalanine side chain. The computed octanol-water partition coefficient (LogP) for Fmoc-3,4-dichloro-L-phenylalanine is 6.47 . This value is significantly higher than that of the unsubstituted analog, Fmoc-L-phenylalanine (Fmoc-Phe-OH), which has a reported LogP of approximately 4.0 [1]. This increase in hydrophobicity is a key differentiator for applications requiring enhanced membrane permeability or stronger hydrophobic interactions.

Peptide Synthesis Drug Design Physicochemical Properties

High Purity for Reliable Solid-Phase Peptide Synthesis (SPPS)

Commercial availability of Fmoc-3,4-dichloro-L-phenylalanine is consistently specified at a high purity level suitable for reliable, automated SPPS. The compound is routinely supplied with a purity of ≥96.0% as determined by High-Performance Liquid Chromatography (HPLC) . This purity level ensures consistent and predictable coupling efficiency during automated peptide chain assembly, minimizing the formation of deletion sequences and simplifying downstream purification . This represents a baseline quality standard for its application as a building block.

Solid-Phase Peptide Synthesis (SPPS) Automated Synthesis Process Chemistry

Application in pH-Responsive Nanocarriers for Targeted Drug Delivery

Peptides incorporating the 3,4-dichlorophenylalanine moiety have been utilized in the construction of pH-responsive hydrogels for controlled drug release. A study on self-assembling hydrogels containing N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine, a closely related structural analog, demonstrated a quantifiable difference in drug release kinetics between physiological pH and the acidic tumor microenvironment. The hydrogels showed 94% drug release within 72 hours at a tumor pH of 6.5-6.8, compared to only 12% release at physiological pH 7.4 . This demonstrates the utility of this dichlorophenylalanine scaffold for creating stimuli-responsive materials.

Drug Delivery Nanotechnology Hydrogels Cancer Research

High-Value Application Scenarios for Fmoc-3,4-dichloro-L-phenylalanine (CAS 17766-59-5) in Research and Development


Design and Synthesis of Peptide-Based Therapeutics Requiring Enhanced Lipophilicity

This compound is ideally suited for medicinal chemistry programs focused on peptide or peptidomimetic drug candidates where increased lipophilicity is a desired property to improve membrane permeability or target engagement. The quantifiable increase in LogP (6.47) compared to unsubstituted phenylalanine (~4.0) makes it a rational choice for structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic properties.

Solid-Phase Synthesis of Complex, Unnatural Peptide Sequences

Fmoc-3,4-dichloro-L-phenylalanine is a reliable, high-purity building block for use in automated Fmoc/t-Bu solid-phase peptide synthesis (SPPS) workflows . Its commercial availability at ≥96.0% purity (HPLC) ensures consistent coupling efficiency, which is crucial for synthesizing long or complex peptides where deletion products must be minimized. This makes it a dependable choice for core facilities and research labs generating custom peptides for biological assays.

Development of Stimuli-Responsive Hydrogels and Nanocarriers

Researchers in biomaterials and drug delivery can utilize this compound as a foundational component for creating self-assembling, pH-responsive hydrogels. Evidence from studies on related systems demonstrates that incorporation of a 3,4-dichlorophenylalanine moiety enables the creation of nanocarriers that exhibit a significant differential release of cargo between physiological (12% release) and tumor-mimicking acidic (94% release) environments . This property is highly valuable for designing targeted, on-demand drug delivery systems.

Biophysical Studies on Protein Folding, Stability, and Enzyme Interactions

The distinct steric and electronic properties imparted by the 3,4-dichloro substitution make this unnatural amino acid a powerful probe for studying fundamental biochemical processes. When incorporated into peptides or proteins, it can be used to investigate the role of specific aromatic interactions in protein folding, stability, and enzymatic recognition . The ability to introduce a site-specific, quantifiable perturbation allows for detailed mechanistic investigations not possible with canonical amino acids.

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